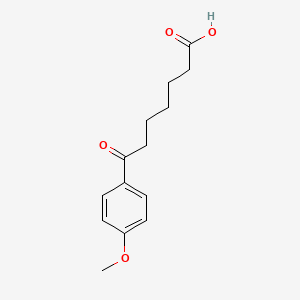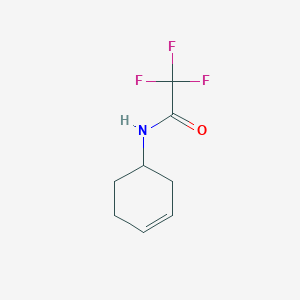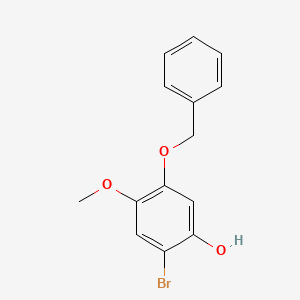
2-Acetylindane
Vue d'ensemble
Description
Analyse Biochimique
Biochemical Properties
2-Acetylindane plays a significant role in biochemical reactions, particularly in the formation of coordination complexes with metal ions. It readily forms complexes with lanthanide ions, which exhibit strong luminescence upon irradiation with ultraviolet light . This property makes this compound useful in the study of metal ion interactions and luminescent materials. Additionally, this compound interacts with enzymes and proteins involved in metabolic pathways, influencing their activity and stability.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of acetyl-CoA synthetase, an enzyme crucial for the synthesis of acetyl-CoA, a key metabolite in energy production and biosynthetic pathways . This modulation can impact cellular energy levels and the synthesis of essential biomolecules.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. At the molecular level, this compound can bind to enzymes and proteins, either inhibiting or activating their activity. For example, it can form coordination complexes with metal ions, which can then interact with enzymes and alter their catalytic properties . Additionally, this compound can influence gene expression by modulating the acetylation of histones and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain metabolic processes and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the tricarboxylic acid cycle by modulating the activity of acetyl-CoA synthetase and other key enzymes . This modulation can affect the production of ATP and other high-energy molecules, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with organic cation transporters, such as OCTN2, which facilitate its uptake and distribution across cellular membranes . This interaction can influence the localization and accumulation of this compound within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects . The localization of this compound within these compartments can impact its activity and function, influencing cellular processes such as energy production and gene regulation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Acetylindane can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of indane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetylindane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-acetylindanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-ethylindane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Acetylindanone.
Reduction: 2-Ethylindane.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-Acetylindane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with interest in its possible use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 2-acetylindane exerts its effects depends on the specific chemical reactions it undergoes. For instance, in oxidation reactions, the acetyl group is converted to a carbonyl group, altering the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial settings.
Comparaison Avec Des Composés Similaires
2-Acetylindanone: An oxidized form of 2-acetylindane with a ketone group.
2-Ethylindane: A reduced form with an ethyl group instead of an acetyl group.
Indane: The parent hydrocarbon structure without any substituents.
Uniqueness: this compound is unique due to its specific functional group placement, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a balance of stability and reactivity, making it versatile for various synthetic applications.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCRMLBQARGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455708 | |
| Record name | 2-Acetylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33982-85-3 | |
| Record name | 2-Acetylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-acetylindane in synthesizing compounds with potential central nervous system (CNS) activity?
A1: this compound serves as a crucial starting material in the synthesis of substituted indeno[1,2-c]pyrazoles, which have shown potential CNS activity. [] Specifically, this compound-1,3-dione (a derivative of this compound) reacts with substituted 2-hydrazino-quinolines to form intermediate compounds. These intermediates undergo cyclodehydration and Wolff-Kishner reduction to yield the final indeno[1,2-c]pyrazole derivatives. []
Q2: What specific structural features of the synthesized indeno[1,2-c]pyrazoles contribute to their observed CNS activity?
A2: While the provided research indicates the presence of CNS activity in the synthesized indeno[1,2-c]pyrazoles, it does not delve into a detailed structure-activity relationship (SAR) analysis. [] Further research exploring modifications to the substituents on the quinoline ring and their impact on activity and potency would be required to elucidate the specific structural features contributing to the observed CNS effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















